4-Chloro-3-(methoxycarbonyl)phenylboronic acid
CAS No.: 874219-45-1
VCID: VC3758254
Molecular Formula: C8H8BClO4
Molecular Weight: 214.41 g/mol
* For research use only. Not for human or veterinary use.

Description |
4-Chloro-3-(methoxycarbonyl)phenylboronic acid is a versatile boronic acid derivative that plays a crucial role in various fields, including organic synthesis, pharmaceutical development, material science, bioconjugation, and environmental chemistry. This compound is instrumental in synthesizing complex molecules due to its unique structure, which facilitates the formation of diverse chemical bonds . Pharmaceutical Development4-Chloro-3-(methoxycarbonyl)phenylboronic acid is used in the synthesis of various pharmaceuticals, particularly in developing targeted cancer therapies. Its ability to form stable complexes with biologically relevant molecules makes it a valuable intermediate in medicinal chemistry . Organic SynthesisThis compound serves as a key intermediate in organic synthesis, enabling chemists to efficiently create complex molecules. Its unique structure allows for the formation of diverse chemical bonds, enhancing synthetic pathways . Material ScienceIn material science, it is utilized to modify polymer properties, improving their mechanical strength and thermal stability. This is crucial for developing advanced materials . BioconjugationThe compound is valuable in bioconjugation processes, facilitating the attachment of biomolecules to surfaces or other molecules. This aids in the development of biosensors and diagnostic tools . Environmental ChemistryIt plays a role in environmental applications, such as detecting and removing pollutants by forming complexes with harmful substances, thus aiding in environmental remediation efforts . Research FindingsBoronic acids, including derivatives like 4-Chloro-3-(methoxycarbonyl)phenylboronic acid, have been studied for their potential in medicinal chemistry. They exhibit anticancer, antibacterial, and antiviral activities and are used as sensors and delivery systems . Specifications
Suppliers and AvailabilityThe compound is available from various suppliers, including TCI America and Avantor. It is sold in different quantities, such as 200 mg and 1 g, with varying prices depending on the supplier and location . Safety and Handling4-Chloro-3-(methoxycarbonyl)phenylboronic acid should be stored in an inert atmosphere at temperatures between 2-8°C. It is recommended to handle the compound in a cool and dark place to maintain its stability . Data Table: Applications of 4-Chloro-3-(methoxycarbonyl)phenylboronic acid
Data Table: Suppliers and Specifications
|
||||||||||||||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 874219-45-1 | ||||||||||||||||||||||||||||
Product Name | 4-Chloro-3-(methoxycarbonyl)phenylboronic acid | ||||||||||||||||||||||||||||
Molecular Formula | C8H8BClO4 | ||||||||||||||||||||||||||||
Molecular Weight | 214.41 g/mol | ||||||||||||||||||||||||||||
IUPAC Name | (4-chloro-3-methoxycarbonylphenyl)boronic acid | ||||||||||||||||||||||||||||
Standard InChI | InChI=1S/C8H8BClO4/c1-14-8(11)6-4-5(9(12)13)2-3-7(6)10/h2-4,12-13H,1H3 | ||||||||||||||||||||||||||||
Standard InChIKey | YEPWHDGFBVDINZ-UHFFFAOYSA-N | ||||||||||||||||||||||||||||
SMILES | B(C1=CC(=C(C=C1)Cl)C(=O)OC)(O)O | ||||||||||||||||||||||||||||
Canonical SMILES | B(C1=CC(=C(C=C1)Cl)C(=O)OC)(O)O | ||||||||||||||||||||||||||||
PubChem Compound | 23005334 | ||||||||||||||||||||||||||||
Last Modified | Aug 16 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume